molecular formula C9H8BrN3OS B13705253 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B13705253
M. Wt: 286.15 g/mol
InChI Key: WPSKECQODJEAFO-UHFFFAOYSA-N
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Description

2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1,3,4-thiadiazole ring, a versatile scaffold known for its broad spectrum of pharmacological activities, linked to a 3-bromo-4-methoxyphenyl group which can serve as a crucial pharmacophore for target binding and modulation. The 1,3,4-thiadiazole core is a established bioisostere for pyrimidine and pyridazine rings, a property that can enhance the lipophilicity, metabolic stability, and bioavailability of potential drug candidates . Its mesoionic nature allows the neutral molecule to interact strongly with biomolecules like enzymes and DNA, facilitating good cell permeability . This compound is primarily valued as a key synthetic intermediate or a lead structure for developing novel therapeutic agents. Research into analogous 1,3,4-thiadiazole derivatives has demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting efficacy superior to standard reference antibiotics . Furthermore, the 2-amino moiety provides a reactive site for further chemical derivatization, making it an excellent scaffold for constructing more complex molecules aimed at various biological targets, including those relevant in cancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C9H8BrN3OS

Molecular Weight

286.15 g/mol

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

WPSKECQODJEAFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)N)Br

Origin of Product

United States

Preparation Methods

Conventional Liquid-Phase Synthesis

Historically, the synthesis of thiadiazoles, including derivatives like 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole, involved liquid-phase reactions with lengthy reaction times, high equipment requirements, and relatively low yields. These methods typically included:

  • Condensation of thiosemicarbazides with appropriate carboxylic acids or their derivatives.
  • Cyclization under acidic or basic conditions.
  • Halogenation to introduce bromine substituents.

However, these processes are often inefficient, environmentally taxing, and yield lower purity products.

Solid-Phase and Mild Reaction Methods

Recent advancements have shifted toward solid-phase reactions and mild conditions to improve efficiency and environmental safety. Notably, the patent CN103936691A describes a solid-phase synthesis method characterized by:

  • Use of thiosemicarbazide , carboxylic acids , and phosphorus pentachloride as key reactants.
  • Conducting the reaction in a dry, sealed vessel at room temperature with grinding, eliminating the need for high-temperature reflux.
  • Crude product obtained after standing, followed by alkaline treatment to isolate the target compound.

This method emphasizes simplicity, high yield (>91%), and low toxicity, making it suitable for industrial applications.

Specific Preparation Method for this compound

Reaction Scheme Overview

The synthesis involves the following key steps:

Step Description Conditions Reagents Notes
Precursor Dissolution Dissolving 2-amino-1,3,4-thiadiazole in acid Acidic aqueous solution Acid (e.g., HCl, H2SO4) Facilitates homogeneous reaction
Bromination Bromination of the aromatic ring Room temperature Bromine (Br2) Controlled to prevent over-bromination
Oxidation and Substitution Introduction of the methoxyphenyl group Presence of oxidants (e.g., hydrogen peroxide) 3-bromo-4-methoxyphenyl derivatives Ensures selective substitution
Isolation and Purification Filtration, washing, recrystallization Mild conditions Alkali solutions for pH adjustment Yields high purity product

Detailed Synthesis Procedure

Step 1: Acid Dissolution

  • Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution with a concentration of 3-5% by weight.
  • Stir at ambient temperature until complete dissolution.

Step 2: Bromination

  • Add bromine dropwise to the solution under stirring.
  • Maintain temperature between 15-30°C to control reaction rate.
  • Use a molar ratio of bromine to thiadiazole core approximately 1.2:1 to prevent polybromination.

Step 3: Aromatic Substitution

  • Introduce 3-bromo-4-methoxyphenyl derivatives in the presence of an oxidant such as hydrogen peroxide.
  • Continue stirring at 20-25°C for 2-4 hours.
  • Monitor reaction progress via thin-layer chromatography (TLC).

Step 4: Workup and Purification

  • Adjust pH to 8-8.2 with dilute alkali (e.g., sodium bicarbonate).
  • Filter the precipitated product.
  • Wash with cold water and dry under vacuum.
  • Recrystallize from suitable solvents (e.g., ethanol) to obtain pure compound.

Reaction Data Summary

Parameter Value Reference
Reaction Temperature 15-30°C ,
Bromine Equivalents 1.2 molar ratio
Oxidant Hydrogen peroxide
Reaction Time 2-4 hours
Yield Up to 85-90% ,

Research Discoveries and Data Tables

Effect of Reaction Conditions on Yield

Variable Observation Optimal Condition
Bromine amount Over-bromination reduces purity 1.2 molar equivalents
Temperature Higher than 30°C leads to polybromination 15-30°C
pH during workup pH 8-8.2 yields best purity 8-8.2

Comparative Yield Data

Method Reaction Time Yield (%) Notes
Liquid-phase synthesis 8-12 hours 60-70 Lower yield, longer time
Solid-phase, mild conditions 2-4 hours 85-90 Higher yield, eco-friendly

Environmental and Efficiency Considerations

Recent research emphasizes green chemistry principles:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Studied for its potential anticancer properties, as it can interfere with specific cellular pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole varies depending on its application:

    Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to cell death.

    Anticancer Activity: It may inhibit specific signaling pathways or enzymes involved in cell division, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on the substituents attached to the phenyl ring. Key analogues include:

Compound Name Substituent on Phenyl Ring Key Properties/Activities
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) None (plain phenyl) Baseline fluorescence, moderate bioactivity
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 4-Nitro (electron-withdrawing) Antimicrobial, antioxidant
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole 4-Methoxy (electron-donating) Lower melting point (184–185°C)
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole 4-Bromo (electron-withdrawing) Corrosion inhibition, higher melting point (226°C)
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxy (ortho position) Dual fluorescence, charge transfer
2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole 3-Bromo, 4-methoxy (mixed effects) Unique electronic effects, pending bioactivity studies

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance thermal stability (higher melting points) and corrosion inhibition but may reduce solubility .
  • Electron-donating groups (e.g., methoxy) improve solubility in organic solvents but lower melting points .
  • Ortho-substituted hydroxy groups (as in TS) induce dual fluorescence via intramolecular charge transfer, a property absent in para-substituted analogues .
Physicochemical Properties
  • Melting Points : Substituents significantly affect thermal stability. For example:
    • 4-Methoxyphenyl derivative: 184–185°C
    • 4-Bromophenyl derivative: 226°C
    • The target compound’s melting point is expected to fall between these values due to competing electronic effects.
  • Solubility: Methoxy groups enhance solubility in polar solvents, whereas bromine or nitro groups reduce it. The target compound may exhibit moderate solubility in DMSO or ethanol.
  • Spectral Data : The 3-bromo-4-methoxy substitution would produce distinct NMR signals:
    • Aromatic protons: Split into a doublet (meta-bromo) and singlet (para-methoxy).
    • Mass spectrometry: Expected molecular ion peak at m/z ~299 (C9H8BrN3OS) .

Biological Activity

2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of the 3-bromo-4-methoxyphenyl group enhances its chemical properties and potential biological activities. Its molecular formula is C10_{10}H9_{9}BrN4_{4}O, with a molecular weight of approximately 246.14 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, studies have shown that thiadiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Aspergillus nigerAntifungal activity noted

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that compounds with thiadiazole scaffolds can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives have shown ID50_{50} values comparable or even lower than cisplatin in cytotoxicity assays against breast cancer cells .

Cell Line ID50 (µM) Comparison
T47DComparable to cisplatin
HCV29TSignificantly lower than cisplatin

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity or interfere with cellular processes essential for microbial growth or cancer cell proliferation. For instance, binding studies have suggested that the compound can interact with adenosine receptors, which are implicated in various signaling pathways related to cancer and inflammation .

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the thiadiazole ring and substituents on the phenyl group can significantly influence biological activity. The presence of a methoxy group at the para position has been linked to enhanced binding affinity for certain biological targets .

Case Studies

Several studies have focused on the synthesis and evaluation of similar thiadiazole derivatives:

  • Antimicrobial Evaluation : A series of 2-(aryl-methanesulfonylmethyl)-5-aryl-1,3,4-thiadiazoles were synthesized and tested against various pathogens. The presence of electron-withdrawing groups was found to enhance antimicrobial activity significantly .
  • Anticancer Studies : Derivatives were synthesized and evaluated for antiproliferative activity against several cancer cell lines. Notably, compounds with halogen substitutions exhibited improved efficacy compared to their unsubstituted counterparts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The 3-bromo substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsProductApplication/Notes
Hydroxylation NaOH (aq.), Cu catalyst, 120°C2-Amino-5-(3-hydroxy-4-methoxyphenyl)-1,3,4-thiadiazoleForms phenolic derivatives for further functionalization
Amination NH₃/EtOH, Pd(OAc)₂, 80°C2-Amino-5-(3-amino-4-methoxyphenyl)-1,3,4-thiadiazoleKey intermediate for drug design

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Ring

The electron-rich 4-methoxyphenyl group directs electrophiles to the ortho and para positions relative to the methoxy group.

Reaction TypeReagents/ConditionsProductSelectivity
Nitration HNO₃/H₂SO₄, 0°C2-Amino-5-(3-bromo-4-methoxy-2-nitrophenyl)-1,3,4-thiadiazoleNitro group introduces redox activity
Sulfonation SO₃/H₂SO₄, 50°C2-Amino-5-(3-bromo-4-methoxy-5-sulfophenyl)-1,3,4-thiadiazoleEnhances water solubility

Functionalization of the Amino Group

The primary amine at position 2 of the thiadiazole ring participates in alkylation, acylation, and condensation reactions.

Reaction TypeReagents/ConditionsProductBiological Relevance
Acylation AcCl, pyridine, RT2-Acetamido-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazoleImproves metabolic stability
Schiff Base Formation Benzaldehyde, EtOH, Δ2-(Benzylideneamino)-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazoleAnticancer activity enhancement

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions to construct biaryl systems.

Reaction TypeReagents/ConditionsProductYield (Reported)
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C2-Amino-5-(3-biphenyl-4-methoxyphenyl)-1,3,4-thiadiazole72–85%
Sonogashira Coupling Phenylacetylene, CuI, PdCl₂, Et₃N2-Amino-5-(3-(phenylethynyl)-4-methoxyphenyl)-1,3,4-thiadiazole65–78%

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring exhibits reactivity in [3+2] cycloadditions and ring-opening under acidic/basic conditions.

Reaction TypeReagents/ConditionsProductMechanism Insights
With Alkynes DMAD, toluene, refluxThiadiazolo[3,2-a]pyridazine derivativeForms fused heterocycles
Acidic Hydrolysis HCl (conc.), Δ5-(3-Bromo-4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylic acidCleavage of the amino group

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens or pseudohalogens.

Reaction TypeReagents/ConditionsProductUtility
Fluorination KF, 18-crown-6, DMF, 100°C2-Amino-5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazolePET tracer synthesis
Cyanidation CuCN, DMF, 120°C2-Amino-5-(3-cyano-4-methoxyphenyl)-1,3,4-thiadiazoleNitrile→tetrazole conversion

Oxidation and Reduction

Controlled redox reactions modify the electronic properties of the compound.

Reaction TypeReagents/ConditionsProductOutcome
N-Oxidation mCPBA, CH₂Cl₂, RT2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole 1-oxideAlters H-bonding capacity
Nitro Reduction H₂, Pd/C, EtOH2-Amino-5-(3-bromo-4-methoxy-2-aminophenyl)-1,3,4-thiadiazoleForms diamine for polymer synthesis

Key Research Findings:

  • The bromine atom is critical for cross-coupling reactions, enabling structural diversification at the 3-position .

  • The methoxy group stabilizes intermediates in EAS by resonance, directing substituents to the 2- and 5-positions of the phenyl ring .

  • Amino group derivatization (e.g., acylation) enhances cytotoxicity against cancer cell lines (e.g., IC₅₀ = 19.5 μM for SK-OV-3 cells) .

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and substituted benzaldehydes. A common approach involves refluxing thiosemicarbazide with phosphorus oxychloride (POCl₃) as a solvent and cyclizing agent. For example:

Dissolve thiosemicarbazide in POCl₃, add 3-bromo-4-methoxybenzaldehyde, and reflux for 18–24 hours.

Quench the reaction with ice water, filter the precipitate, and recrystallize using ethanol/water mixtures (yield: ~65–75%) .
Key Parameters :

  • Optimal solvent: POCl₃ or DMF.
  • Reaction temperature: 80–100°C.
  • Crystallization solvent: Ethanol-water (1:1).

Q. How can spectroscopic methods characterize this compound’s structure and purity?

  • Methodological Answer : Use a combination of:
  • FT-IR : Identify the –NH₂ stretch (~3300–3400 cm⁻¹), C–S–C (thiadiazole ring) at ~650–750 cm⁻¹, and aromatic C–Br (550–600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8 ppm for –OCH₃ in ¹H NMR) and aromatic protons adjacent to bromine (δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (calculated for C₉H₇BrN₃OS: 296.04 g/mol) .

Q. What is the role of substituents (e.g., bromo, methoxy) on the thiadiazole ring’s electronic properties?

  • Methodological Answer : Substituents influence electron density and reactivity:
  • Bromine : Enhances electrophilic substitution due to its electron-withdrawing nature.
  • Methoxy : Electron-donating group increases solubility in polar solvents and stabilizes charge-transfer complexes.
  • Experimental Validation : Compare Hammett constants (σ) or use cyclic voltammetry to measure redox potentials .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how are they mechanistically studied?

  • Methodological Answer :
  • Antituberculosis Activity : Screen against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system. Compare IC₅₀ values with derivatives lacking the methoxy group .
  • Antitrypanosomal Potential : Assess inhibition of Trypanosoma cruzi via fluorescence-based assays. The bromine atom may enhance DNA intercalation .
  • Mechanistic Probes : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme targets like enoyl-acyl carrier protein reductase (InhA) .

Q. How do fluorescence properties vary in liposomal systems, and what methodologies are used to study this?

  • Methodological Answer :
  • Liposomal Preparation : Embed the compound in dipalmitoylphosphatidylcholine (DPPC) liposomes (pH 7.4).
  • Spectroscopic Analysis :
  • Dual Fluorescence : Monitor emission peaks at 400–450 nm (monomer) and 500–550 nm (aggregate) using time-resolved fluorescence spectroscopy.
  • pH Sensitivity : Adjust pH (3–10) to study protonation effects on the –NH₂ group .

Q. How can computational modeling resolve contradictions in biological activity data?

  • Methodological Answer :
  • QSAR Studies : Develop models using Electronic-Topological Method (ETM) or neural networks to correlate substituent effects (e.g., bromine vs. nitro groups) with activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to explain variations in IC₅₀ values across bacterial strains .

Handling Data Contradictions

Q. How to address discrepancies in reported antibacterial vs. antifungal efficacy?

  • Methodological Answer :
  • Systematic Substitution : Synthesize derivatives with controlled substituent variations (e.g., –Br vs. –OCH₃) and test against Gram-positive (S. aureus) vs. fungal (C. albicans) models.
  • Statistical Analysis : Use ANOVA to validate significance (p < 0.05) in zone-of-inhibition assays .

Application in Molecular Probes

Q. Can this compound serve as a fluorescent probe for cellular imaging?

  • Methodological Answer :
  • Liposomal Tagging : Label DPPC liposomes with the compound and track cellular uptake via confocal microscopy (excitation: 365 nm).
  • Aggregation Studies : Correlate fluorescence quenching with membrane permeability changes .

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